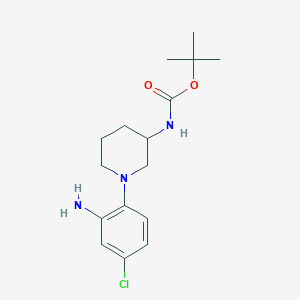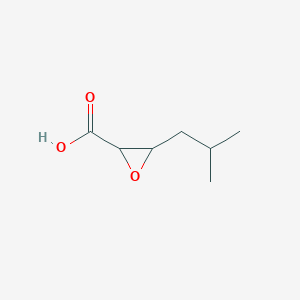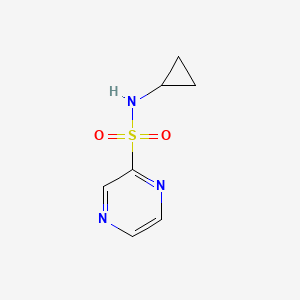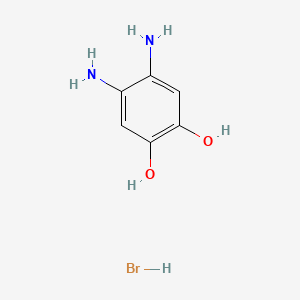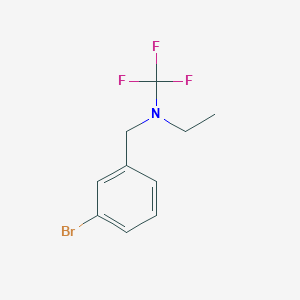
N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine: is an organic compound that features a benzyl group substituted with a bromine atom at the third position and an ethanamine group substituted with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzyl chloride and trifluoroacetic acid.
Reaction with Ethanamine: The 3-bromobenzyl chloride is reacted with ethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Formation of the Product: The reaction mixture is then heated under reflux conditions to facilitate the formation of this compound. The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine: can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ethanamine group can be oxidized to form corresponding imines or amides.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Imines or amides.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Aplicaciones Científicas De Investigación
N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism.
Pathways Involved: By modulating enzyme activity or receptor binding, the compound can influence various biochemical pathways, leading to changes in cellular function and signaling.
Comparación Con Compuestos Similares
N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine: can be compared with other similar compounds, such as:
N-(3-chlorobenzyl)-N-(trifluoromethyl)ethanamine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
N-(3-bromobenzyl)-N-(methyl)ethanamine: Similar structure but with a methyl group instead of trifluoromethyl. The trifluoromethyl group imparts unique electronic properties to the compound.
N-(3-bromobenzyl)-N-(trifluoromethyl)propanamine: Similar structure but with a propanamine group instead of ethanamine. The longer carbon chain may affect the compound’s solubility and reactivity.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable tool for researchers in medicinal chemistry, materials science, and beyond. By understanding its preparation methods, chemical reactions, and applications, scientists can continue to explore and harness the full potential of this intriguing compound.
Propiedades
Fórmula molecular |
C10H11BrF3N |
|---|---|
Peso molecular |
282.10 g/mol |
Nombre IUPAC |
N-[(3-bromophenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C10H11BrF3N/c1-2-15(10(12,13)14)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 |
Clave InChI |
WHOIKTODGPVZPP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC(=CC=C1)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
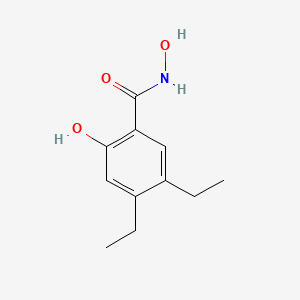
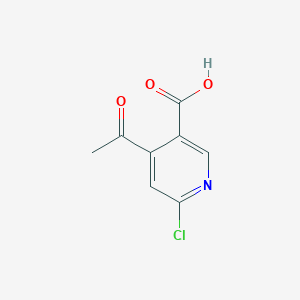
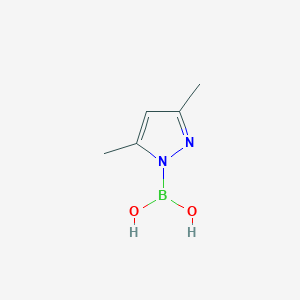

![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13969820.png)
![5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2h)-isoquinolinone](/img/structure/B13969826.png)

